molecular formula C22H17F3N2O3 B6546856 N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-44-8

N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546856
CAS No.: 946379-44-8
M. Wt: 414.4 g/mol
InChI Key: FOAYAOLJURTKDM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H17F3N2O3 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.11912689 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 946379-44-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17F3N2O3C_{22}H_{17}F_3N_2O_3, with a molecular weight of approximately 414.4 g/mol. The structure includes several functional groups: an acetyl group, a trifluoromethyl group, and a carboxamide group. These features contribute to its biological activity and interaction with biological targets.

PropertyValue
CAS Number946379-44-8
Molecular FormulaC22H17F3N2O3
Molecular Weight414.4 g/mol

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit notable antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

Anticancer Activity

Research has demonstrated that compounds containing dihydropyridine frameworks can inhibit cancer cell proliferation. For example, in vitro studies have shown that certain derivatives possess the ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways such as STAT3 and NF-kB . The incorporation of the acetyl and carboxamide groups may play a crucial role in modulating these pathways.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to enzymes involved in cancer progression and microbial resistance. Studies on related compounds indicate that modifications to the phenyl rings can significantly influence binding affinities to target enzymes .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of similar dihydropyridine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, suggesting moderate to high antibacterial activity .
  • Anticancer Mechanisms : Another investigation focused on the anticancer effects of structurally related compounds on breast cancer cell lines. The results revealed significant reductions in cell viability and increased apoptosis rates when treated with these compounds, highlighting their potential as chemotherapeutic agents .

Discussion

The biological activity of this compound appears promising across various therapeutic areas. Its multifaceted interactions with biological targets may provide avenues for further drug development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The specific structure of N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide suggests potential activity against various cancer cell lines. Studies have shown that modifications in the dihydropyridine ring can enhance cytotoxicity and selectivity towards cancer cells .

2. Antimicrobial Properties:
This compound has been evaluated for its antimicrobial efficacy. The presence of the trifluoromethyl group is known to enhance biological activity, making it a candidate for further research in developing new antimicrobial agents . Preliminary studies suggest that it may inhibit bacterial growth effectively.

3. Inhibition of Enzymatic Activity:
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. These enzymes play crucial roles in various diseases, including cancer and inflammatory conditions .

Pharmacological Insights

1. Mechanism of Action:
The pharmacological profile of this compound suggests it may act through multiple pathways:

  • Inhibition of Cell Proliferation: By interfering with key signaling pathways.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

2. Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and dihydropyridine scaffold can significantly influence biological activity .

Industrial Applications

1. Synthesis of Fine Chemicals:
this compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications that can lead to novel compounds with desirable properties .

2. Potential Use in Material Science:
There is emerging interest in using such compounds in developing advanced materials due to their unique electronic properties. Research into their application in organic electronics and photonic devices is ongoing .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Anticancer Study: A recent study evaluated its effects on breast cancer cell lines and found significant inhibition of cell growth at micromolar concentrations .
  • Antimicrobial Evaluation: In vitro tests demonstrated that this compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c1-14(28)16-4-2-5-18(12-16)26-20(29)19-6-3-11-27(21(19)30)13-15-7-9-17(10-8-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAYAOLJURTKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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